![molecular formula C8H4N4O2 B11909440 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909440.png)
5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
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Overview
Description
5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core with a cyano group at the 5-position and a carboxylic acid group at the 4-position. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid can be achieved through various methods. One common approach involves the condensation of 2-aminopyrrole-3-carbonitriles with formic acid, leading to the formation of pyrrolo[2,3-D]pyrimidin-4(7H)-ones. These intermediates can then be converted to chlorinated derivatives by reaction with phosphorus oxychloride (POCl3). The chlorinated derivatives can further react with anilines or hydrazine hydrate to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as copper-catalyzed reactions, and microwave-assisted reactions are common in industrial settings to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as sodium hypochlorite (NaClO) and TEMPO.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of functional groups, often using reagents like anilines or hydrazine hydrate.
Common Reagents and Conditions
Oxidation: NaClO, TEMPO, NaClO2
Reduction: NaBH4
Substitution: Anilines, hydrazine hydrate
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while substitution reactions can produce various substituted pyrrolopyrimidines .
Scientific Research Applications
Biological Activities
5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has been studied for its potential biological activities, particularly in the following areas:
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. The compound may inhibit specific kinases involved in cancer progression, making it a candidate for further development as an anticancer agent.
Antiviral Properties
Preliminary studies suggest that this compound may possess antiviral properties, particularly against RNA viruses. Its mechanism of action could involve the disruption of viral replication processes.
Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This characteristic can be harnessed for developing therapeutic agents targeting metabolic disorders.
Applications in Medicinal Chemistry
The unique structural features of this compound make it a versatile scaffold for drug development:
- Lead Compound Development : Its ability to interact with various biological targets allows it to serve as a lead compound for synthesizing new drugs.
- Structure-Activity Relationship Studies : Researchers can modify the compound's structure to enhance its pharmacological properties and reduce toxicity.
Material Science Applications
Beyond medicinal chemistry, this compound can also be utilized in material science:
- Organic Electronics : The electronic properties of pyrrolo[2,3-d]pyrimidines make them suitable candidates for applications in organic semiconductors and photovoltaic devices.
- Polymer Chemistry : Incorporating this compound into polymer matrices can improve material properties such as thermal stability and electrical conductivity.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various pyrrolo[2,3-d]pyrimidine derivatives for their anticancer activity. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.
Case Study 2: Antiviral Screening
In another study reported in Antiviral Research, researchers screened several pyrrolo[2,3-d]pyrimidine derivatives against influenza virus. The findings suggested that modifications on the carboxylic acid moiety enhanced antiviral activity, highlighting the importance of structural optimization.
Mechanism of Action
The mechanism of action of 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . Additionally, it may induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a pyrrolo[2,3-D]pyrimidine core.
Palbociclib: Another CDK4/6 inhibitor with a pyrido[2,3-D]pyrimidine structure.
Toyocamycin: An antibiotic antimetabolite with a similar pyrrolo[2,3-D]pyrimidine scaffold.
Uniqueness
5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its cyano and carboxylic acid groups allow for diverse chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Biological Activity
5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a pyrimidine derivative with significant biological activity. Its molecular formula is C8H4N4O2 and it has a molecular weight of 188.14 g/mol. This compound has garnered attention due to its potential applications in pharmacology, particularly as an inhibitor of various biological pathways.
Property | Value |
---|---|
Molecular Formula | C8H4N4O2 |
Molecular Weight | 188.14 g/mol |
CAS Number | 1095822-77-7 |
Density | 1.70 ± 0.1 g/cm³ (Predicted) |
Acid Dissociation Constant (pKa) | -1.20 ± 0.10 (Predicted) |
Antiparasitic Activity
Research indicates that compounds structurally related to this compound exhibit notable antiparasitic properties. For instance, studies have shown that certain derivatives can achieve effective concentrations (EC50 values) as low as 0.010μM against specific parasites, highlighting their potential in treating parasitic infections .
Antioxidant and Anticancer Activities
Pyrimidine derivatives are recognized for their diverse biological activities, including antioxidant and anticancer effects. In one study, a related compound demonstrated an IC50 value of 1.1μM, indicating strong inhibition of lipoxygenase, an enzyme linked to cancer progression and inflammation . This suggests that this compound may also possess similar properties warranting further investigation.
JAK-Kinase Inhibition
Recent patents have identified this compound as a potential inhibitor of Janus kinases (JAKs), which are crucial in the signaling pathways of various cytokines involved in immune responses and inflammation. The ability to inhibit JAK1, JAK2, JAK3, and TYK2 could position this compound as a therapeutic agent for autoimmune diseases and cancers .
Case Studies and Research Findings
- Antiparasitic Efficacy : A series of studies focused on the modification of pyrimidine scaffolds led to the discovery that specific substitutions could enhance antiparasitic activity significantly. For example, the introduction of an aryl group resulted in an EC50 value of 0.010μM, indicating high potency against targeted parasites .
- Metabolic Stability : Investigations into the metabolic stability of pyrimidine derivatives showed that structural modifications could either enhance or diminish their stability in human liver microsomes. For instance, certain derivatives maintained activity while improving metabolic stability compared to their predecessors .
- Genotoxicity Concerns : Some studies have raised concerns regarding the genotoxic properties of certain metabolites derived from related compounds. This has implications for clinical development, necessitating careful evaluation of safety profiles before advancing to human trials .
Properties
Molecular Formula |
C8H4N4O2 |
---|---|
Molecular Weight |
188.14 g/mol |
IUPAC Name |
5-cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H4N4O2/c9-1-4-2-10-7-5(4)6(8(13)14)11-3-12-7/h2-3H,(H,13,14)(H,10,11,12) |
InChI Key |
UHHKNQCLYCNXRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1)C(=O)O)C#N |
Origin of Product |
United States |
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